Product packaging for (4-Bromonaphthalen-1-yl)methanol(Cat. No.:CAS No. 56052-26-7)

(4-Bromonaphthalen-1-yl)methanol

Cat. No.: B1281211
CAS No.: 56052-26-7
M. Wt: 237.09 g/mol
InChI Key: QAZWQAUUZFJKMU-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)methanol is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrO B1281211 (4-Bromonaphthalen-1-yl)methanol CAS No. 56052-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromonaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWQAUUZFJKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508836
Record name (4-Bromonaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56052-26-7
Record name (4-Bromonaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Context and Significance of 4 Bromonaphthalen 1 Yl Methanol

Role as a Synthetic Precursor in Advanced Organic Synthesis

(4-Bromonaphthalen-1-yl)methanol is a valuable precursor in advanced organic synthesis due to its dual functionality. smolecule.com The bromine atom and the hydroxymethyl (-CH₂OH) group provide two distinct points for chemical modification. The bromine atom, attached to the naphthalene (B1677914) ring, can be readily substituted or used in various coupling reactions, such as Suzuki or Sonogashira reactions, to form new carbon-carbon bonds. This allows for the construction of complex polycyclic aromatic systems.

The hydroxymethyl group offers another site for transformations. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, participate in esterification reactions with carboxylic acids, or be converted into other functional groups through nucleophilic substitution. smolecule.com A common laboratory synthesis of this compound involves the reduction of 4-bromonaphthalene-1-carboxylic acid using reagents like borane (B79455) in tetrahydrofuran (B95107) (THF), which efficiently yields the target alcohol. chemicalbook.com This accessibility makes it a key intermediate for chemists aiming to create diverse and complex organic molecules. chemimpex.com

Emerging Applications in Pharmaceutical Development

In the realm of pharmaceutical development, this compound serves as a crucial building block for the synthesis of new potential drug candidates. smolecule.comchemimpex.com The naphthalene core is a structural motif found in many biologically active compounds. The presence of the bromine substituent can enhance the lipophilicity of derivative molecules, which may improve their ability to cross biological membranes and interact with cellular targets. smolecule.com

Researchers are exploring the use of this compound to create derivatives with potential therapeutic applications, including in anti-cancer research. smolecule.comchemimpex.com Its structure allows for the systematic modification and introduction of various functional groups, enabling the development of libraries of related compounds for screening against specific biological pathways. chemimpex.com While specific drug applications are still in the research phase, its role as a foundational scaffold is of growing importance in medicinal chemistry. smolecule.com

Relevance in Contemporary Materials Science Research

The unique electronic and structural properties of this compound make it a relevant compound in contemporary materials science. smolecule.comchemimpex.com It is particularly explored in the field of organic electronics for the development of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). chemimpex.com The naphthalene unit provides a rigid, planar aromatic system with favorable electronic properties that can be fine-tuned through chemical modification at the bromo and hydroxyl positions. chemimpex.com

Furthermore, this compound is used in the formulation of specialty polymers and coatings. chemimpex.com Its incorporation into polymer chains can enhance the thermal stability and performance characteristics of materials designed for industries like electronics and automotive. chemimpex.com Researchers are investigating how its derivatives can be used to create novel materials with tailored optical and electronic properties for a range of advanced applications. chemimpex.com

Summary of Applications

Field Application
Organic Synthesis Serves as a key intermediate and building block for complex molecules. smolecule.comchemimpex.com
Pharmaceuticals Used as a scaffold for creating potential new drug candidates, particularly in oncology. smolecule.comchemimpex.com

| Materials Science | Employed in developing materials for organic electronics (OLEDs, OPVs) and specialty polymers. chemimpex.com |

Synthetic Methodologies for 4 Bromonaphthalen 1 Yl Methanol and Its Key Intermediates

Strategies for the Construction of Naphthalene-Bromine Precursors

The synthesis of (4-Bromonaphthalen-1-yl)methanol fundamentally relies on the availability of appropriately brominated naphthalene (B1677914) precursors. A primary strategy involves the direct electrophilic bromination of naphthalene or its derivatives. The regioselectivity of this reaction is a critical factor, as electrophilic substitution on naphthalene typically favors the 1-position.

One common precursor is 1,4-dibromonaphthalene (B41722). The reaction of 1-bromonaphthalene (B1665260) with bromine in a solvent like methylene (B1212753) chloride at low temperatures can smoothly afford 1,4-dibromonaphthalene in high yield (90%). researchgate.net Another approach involves the bromination of naphthalene itself. Using solid catalysts like montmorillonite (B579905) KSF clay can influence the selectivity of the reaction. For instance, the dibromination of naphthalene over Synclyst 13 has been shown to selectively produce 1,4-dibromonaphthalene in a 91% yield after purification. cardiff.ac.uk

Alternative strategies focus on introducing a functional group that can later be converted to the desired hydroxymethyl moiety, followed by bromination. For example, 1-methylnaphthalene (B46632) can be used as a starting material. It can be brominated at the 4-position using N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield 4-bromo-1-methylnaphthalene. google.com This intermediate can then undergo further transformations.

Another established method for creating a key intermediate, 4-bromo-1-naphthoic acid, involves a Friedel-Crafts acylation of 1-bromonaphthalene. google.com Reacting 1-bromonaphthalene with acetyl chloride in the presence of aluminum chloride yields 4-bromo-1-acetylnaphthalene, which can then be oxidized to the carboxylic acid. google.com

Functional Group Transformations Leading to the Hydroxymethyl Moiety

Once a suitable 4-bromonaphthalene precursor bearing a functional group at the 1-position is obtained, the next critical step is the conversion of this group into a hydroxymethyl (-CH2OH) group. This is typically achieved through reduction reactions.

Reduction of 4-Bromonaphthalene-1-carbaldehyde

An alternative pathway involves the reduction of 4-bromonaphthalene-1-carbaldehyde. The aldehyde precursor can be synthesized from 4-bromo-1-methylnaphthalene. This involves a two-step process starting with the bromination of the methyl group to form 4-bromo-1-(bromomethyl)naphthalene, followed by a Sommelet reaction with hexamethylenetetramine to yield 4-bromo-1-naphthaldehyde (B41720). google.com

Once the aldehyde is formed, it can be readily reduced to this compound using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction is a standard transformation in organic synthesis and is generally high-yielding.

Table 2: Synthesis of the Precursor 4-Bromo-1-naphthaldehyde

Intermediate Reagents Solvent Reaction Temperature

Advanced Synthetic Routes Involving Selective Bromination

To overcome challenges associated with mixtures of isomers often produced in traditional electrophilic aromatic substitutions, advanced synthetic routes employing selective bromination have been developed. cardiff.ac.uk These methods often utilize solid catalysts that can provide high regioselectivity due to shape-selective constraints within their porous structures. researchgate.net

The use of montmorillonite KSF clay as a catalyst in the bromination of naphthalene is a prime example. By controlling the stoichiometry of bromine and the reaction conditions, various polybrominated naphthalenes can be selectively synthesized. cardiff.ac.uk For example, reacting naphthalene with bromine over KSF clay can be optimized to favor the formation of 1,4-dibromonaphthalene, a key precursor. cardiff.ac.ukresearchgate.net This approach avoids hazardous materials and harsh conditions associated with traditional methods. cardiff.ac.uk

Photobromination presents another selective method. The photobromination of 1-bromonaphthalene in carbon tetrachloride can yield different products depending on the temperature. At reflux (77°C), 1,5-dibromonaphthalene (B1630475) is the major product, while at -30°C, a pentabromo-tetrahydronaphthalene derivative is formed. researchgate.net These selective methods are crucial for preparing specific isomers required for subsequent synthetic steps.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. This involves careful control over parameters such as temperature, solvent, reaction time, and reagent stoichiometry. numberanalytics.com

In the synthesis of precursors via Grignard reactions, such as the formation of 1-naphthylmagnesium bromide for subsequent carboxylation, optimization is key. orgsyn.org The formation of the Grignard reagent itself can be influenced by the grade of magnesium turnings, the use of an initiator like iodine or 1,2-dibromoethane, and the rate of addition of the aryl halide. orgsyn.orgyoutube.com Temperature control is critical; Grignard reactions are often initiated at moderate temperatures and then controlled at lower temperatures to prevent side reactions. numberanalytics.com The choice of solvent is also important, with ether being standard, sometimes in combination with benzene (B151609) or toluene (B28343) to dissolve intermediates. orgsyn.org

For reduction reactions, such as the conversion of 4-bromonaphthalene-1-carboxylic acid to the alcohol, the reported 95% yield suggests a highly optimized process. chemicalbook.com Key factors in such reductions include using a sufficient excess of the reducing agent (e.g., two equivalents of BH₃·THF) and allowing the reaction to proceed to completion, which in this case was overnight. chemicalbook.com Efficient stirring is also essential for good contact between reactants. numberanalytics.com

Table 3: Key Parameters for Optimization in Related Synthetic Steps

Reaction Type Parameter Considerations for Optimization
Grignard Reaction Solvent Choice of ether, addition of co-solvents (e.g., benzene) to improve solubility. orgsyn.org
Temperature Low to moderate temperatures (-78°C to 0°C) are typical to enhance selectivity and minimize side reactions. numberanalytics.com
Reaction Time Must be sufficient for complete formation of the Grignard reagent or for the subsequent reaction to finish. numberanalytics.com
Bromination Catalyst Use of solid catalysts like KSF clay can improve regioselectivity. cardiff.ac.uk
Temperature Can dramatically influence product distribution, as seen in photobromination. researchgate.net

Reactivity and Transformational Chemistry of 4 Bromonaphthalen 1 Yl Methanol

Nucleophilic Substitution Reactions Involving the Bromine Substituent

The bromine atom on the naphthalene (B1677914) ring is an aryl halide, which is typically less reactive towards traditional nucleophilic substitution (SN1/SN2) than an alkyl halide due to the increased strength of the sp² C-Br bond and steric hindrance from the aromatic ring. pressbooks.publibretexts.org However, the bromine atom can be substituted by various functional groups through metal-catalyzed reactions, which are essential for creating diverse chemical structures. chemimpex.com While direct SNAr reactions are not the primary pathway, the bromine serves as a crucial handle for cross-coupling reactions, which proceed via a different mechanism involving oxidative addition to a metal center.

Coupling Reactions at the Brominated Naphthalene Moiety

The presence of the bromo-substituent makes (4-Bromonaphthalen-1-yl)methanol an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. acs.orgmdpi.com this compound can be effectively coupled with a variety of aryl, heteroaromatic, and alkenyl boronic acids or their corresponding esters to synthesize a wide range of 4-substituted naphthalenes. nih.govnih.govrsc.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

Key components of this reaction include a palladium source (like Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (such as K₃PO₄, Na₂CO₃, or Cs₂CO₃) in a suitable solvent system. nih.govorganic-chemistry.org The reaction is known for its high functional group tolerance, allowing the hydroxymethyl group to remain intact during the coupling process. acs.org For instance, the coupling of 4-bromo-1,8-naphthalimide (a related structure) with phenylboronic acid using a palladium catalyst proceeds efficiently to yield the phenyl-substituted product. mdpi.com This highlights the feasibility of applying similar conditions to this compound.

Table 1: Examples of Suzuki-Miyaura Reaction Conditions (Illustrative examples based on typical conditions for aryl bromides)

Coupling Partner Palladium Catalyst Ligand Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ - K₃PO₄ Toluene (B28343)/Water >90
4-Methoxyphenylboronic acid Pd(OAc)₂ SPhos K₂CO₃ Dioxane/Water ~95
Thiophene-2-boronic acid PdCl₂(dppf) - Cs₂CO₃ DMF ~88

Beyond the Suzuki coupling, the bromo-substituent facilitates other important transformations:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylnaphthalene derivative. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For example, 1-bromo-4-iodobenzene (B50087) can be selectively coupled with trimethylsilylacetylene, demonstrating the different reactivity of halogens that can be exploited. wikipedia.org A similar strategy can be applied to this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with primary or secondary amines to produce N-arylated naphthalenes. ustc.edu.cn

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new C-C bond, leading to the synthesis of substituted styrenyl-type naphthalene derivatives. ustc.edu.cn

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the 1-position is a primary alcohol and can undergo a variety of characteristic reactions. smolecule.com

The primary alcohol group of this compound can be oxidized to form either 4-bromo-1-naphthaldehyde (B41720) or 4-bromonaphthalene-1-carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to the corresponding aldehyde, 4-bromo-1-naphthaldehyde. A related transformation, the Sommelet reaction of 4-bromo-1-(bromomethyl)naphthalene, also yields this aldehyde. google.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid, 4-bromonaphthalene-1-carboxylic acid.

The hydroxymethyl group is readily converted into other functional groups like ethers and esters.

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under appropriate conditions to form esters. smolecule.com For example, esterification of proteins with methanol (B129727) can be achieved using an acid catalyst. researchgate.net This demonstrates a general principle applicable to this compound.

Etherification: Treatment of this compound with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), will produce the corresponding ether.

These transformations of both the bromine and hydroxymethyl groups underscore the synthetic utility of this compound as a versatile building block for constructing more complex and functionally diverse naphthalene derivatives.

Conversion to Halogenated Methyl Derivatives

The hydroxyl group of this compound can be readily substituted to form various halogenated methyl derivatives. These transformations are fundamental in synthetic chemistry, as they convert the alcohol into a more reactive species suitable for subsequent nucleophilic substitution or coupling reactions. While specific literature on the halogenation of this compound is not abundant, the synthesis of its halogenated derivatives can be inferred from standard procedures for primary benzylic alcohols.

Conversion to 1-Bromo-4-(bromomethyl)naphthalene (B1281212):

The most direct conversion of this compound to its bromomethyl derivative involves treating the alcohol with a brominating agent. Phosphorus tribromide (PBr₃) is a common and effective reagent for this purpose, typically affording high yields with primary alcohols. chemicalbook.com The reaction proceeds via an Sₙ2 mechanism, which is discussed in detail in the subsequent section.

An alternative, though indirect, route to 1-bromo-4-(bromomethyl)naphthalene starts from 4-bromo-1-methylnaphthalene. This method involves a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). google.com

Conversion to 1-Bromo-4-(chloromethyl)naphthalene (B11862023):

The transformation of this compound to 1-bromo-4-(chloromethyl)naphthalene is typically achieved using thionyl chloride (SOCl₂). This reaction is generally efficient for primary alcohols. patsnap.com The presence of a base like pyridine (B92270) can influence the reaction mechanism and is often used to neutralize the HCl byproduct. chemicalbook.com

Conversion to Other Halogenated Derivatives:

The synthesis of iodo- and fluoromethyl derivatives would proceed through similar principles. For the iodomethyl compound, a Finkelstein reaction on the chloromethyl or bromomethyl derivative would be a standard approach, involving treatment with sodium iodide in acetone. The synthesis of the fluoromethyl derivative is more specialized and might involve the use of reagents like diethylaminosulfur trifluoride (DAST).

The following table summarizes the expected reactions for the conversion of this compound to its halogenated methyl derivatives based on established organic chemistry principles.

Starting MaterialReagent(s)ProductReaction Type
This compoundPhosphorus tribromide (PBr₃)1-Bromo-4-(bromomethyl)naphthaleneNucleophilic Substitution (Sₙ2)
This compoundThionyl chloride (SOCl₂)1-Bromo-4-(chloromethyl)naphthaleneNucleophilic Substitution (Sₙ2 or Sₙi)
1-Bromo-4-(chloromethyl)naphthaleneSodium iodide (NaI) in acetone1-Bromo-4-(iodomethyl)naphthaleneFinkelstein Reaction (Sₙ2)
This compoundDiethylaminosulfur trifluoride (DAST)1-Bromo-4-(fluoromethyl)naphthaleneNucleophilic Substitution

Mechanistic Investigations of Key Transformations

The conversion of this compound to its corresponding halogenated methyl derivatives primarily proceeds through nucleophilic substitution reactions. The specific mechanism, either Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution), is largely dependent on the choice of reagent and reaction conditions.

Mechanism with Phosphorus Tribromide (PBr₃):

The reaction of a primary alcohol like this compound with phosphorus tribromide is a classic example of an Sₙ2 reaction. youtube.com The mechanism involves several steps:

Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite (B83602) ester intermediate and displaces a bromide ion.

Nucleophilic Attack: The displaced bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom of the hydroxymethyl group.

Product Formation: This concerted attack leads to the formation of the C-Br bond and the cleavage of the C-O bond, resulting in the formation of 1-bromo-4-(bromomethyl)naphthalene and a dibromophosphorous acid byproduct. youtube.com

Due to the Sₙ2 nature of this reaction, if the starting alcohol were chiral, the reaction would proceed with an inversion of stereochemistry.

Mechanism with Thionyl Chloride (SOCl₂):

The mechanism of the reaction between an alcohol and thionyl chloride can be more complex and is highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine. chemicalbook.com

In the Absence of a Base (Sₙi Mechanism):

The alcohol attacks the sulfur atom of SOCl₂, leading to the formation of an intermediate alkyl chlorosulfite and the elimination of hydrogen chloride.

This intermediate can then collapse in a concerted step where the sulfur-chlorine bond breaks, and the chlorine atom attacks the carbon from the same face, leading to retention of configuration. This is known as the Sₙi (substitution nucleophilic internal) mechanism. pku.edu.cn

In the Presence of a Base like Pyridine (Sₙ2 Mechanism):

The initial formation of the alkyl chlorosulfite occurs as described above.

The pyridine then acts as a nucleophile and attacks the sulfur atom of the alkyl chlorosulfite, displacing the chloride ion.

This newly freed chloride ion then acts as a nucleophile and attacks the carbon atom of the hydroxymethyl group in a standard Sₙ2 fashion, leading to an inversion of configuration. chemicalbook.com

For a primary, non-chiral alcohol such as this compound, the stereochemical outcome is not a factor, but the choice of conditions can still be crucial for optimizing the reaction yield and minimizing side products. Theoretical studies on the reaction of methanol with thionyl chloride have shown that the reaction pathway is sensitive to solvent polarity, with polar solvents favoring the Sₙ2-like backside attack. pku.edu.cn

Applications in Medicinal Chemistry and Biological Systems

Exploration of Therapeutic Potential and Biological Activity

The therapeutic potential of (4-Bromonaphthalen-1-yl)methanol and its derivatives has been an area of active research. The naphthalene (B1677914) scaffold itself is present in numerous biologically active compounds, and the functional groups of this compound allow for diverse chemical modifications to explore a range of pharmacological activities. smolecule.com

Anticancer Research Applications

This compound derivatives have shown promise in the field of anticancer research. smolecule.com The naphthalene ring is a key structural component in many compounds with demonstrated antitumor properties. nih.govnih.gov

Researchers have synthesized and evaluated various naphthalene-containing compounds for their ability to inhibit the growth of cancer cells. For instance, a series of novel 2-(furan-2-yl)naphthalen-1-ol derivatives, which can be conceptually related to the structural class of this compound, were designed and found to exhibit potent and selective activity against breast cancer cell lines. nih.gov Specifically, compounds 18 and 21 from this study showed high tissue selectivity for certain breast cancer cells. nih.gov

Another study focused on naphthalene-1,4-dione analogues, which were designed to disrupt the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. nih.govrsc.org While not direct derivatives of this compound, this research highlights the potential of the naphthalene scaffold in developing cancer-specific therapies. nih.govrsc.org In this work, an imidazole (B134444) derivative, compound 44 , demonstrated a favorable balance of potency and selectivity against cancer cells. rsc.org

Furthermore, novel naphthalene-substituted triazole spirodienones have been synthesized and evaluated for their antineoplastic activity. nih.gov One compound, 6a , exhibited significant in vitro cytotoxic activity against the MDA-MB-231 breast cancer cell line by inducing cell cycle arrest and apoptosis. nih.gov

Table 1: Anticancer Activity of Naphthalene Derivatives

CompoundCancer Cell LineActivityReference
Compound 18 Breast CancerPotent and Selective nih.gov
Compound 21 Breast CancerPotent and Selective nih.gov
Compound 44 General CancerOptimal Potency and Selectivity rsc.org
Compound 6a MDA-MB-231 (Breast)Significant Cytotoxicity nih.gov

Antimicrobial and Antioxidant Properties of Derivatives

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. researchgate.net Naphthalene derivatives have emerged as a promising class of compounds with significant antimicrobial potential. researchgate.netekb.eg

A study on N-Methyl derivatives of 4-(2-bromonaphthalen-6-yl)-6-aryl-6H-1,3-thiazin-2-amines, which share the bromonaphthalene core, demonstrated potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Similarly, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives yielded compounds with notable activity against a range of bacteria and fungi. researchgate.net

In the realm of antioxidant research, derivatives of this compound have also been investigated. Antioxidants are vital for protecting the body from damage caused by free radicals. nih.gov A study on various 1-naphthol (B170400) derivatives, which can be synthesized from precursors related to this compound, showed significant antioxidant and antiradical activities. nih.gov The evaluation of the antioxidant potential of naphthalene-based chalcone (B49325) derivatives also revealed that some of these compounds exhibited potent antioxidant capacities. bath.ac.ukresearchgate.net The reactivity of antioxidants is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the choice of solvent can significantly influence the results. nih.gov

Drug Discovery and Development Initiatives

This compound is a valuable starting material in drug discovery and development. chemimpex.comsmolecule.com Its structure allows for its use as a scaffold to create libraries of diverse compounds for screening against various biological targets. chemimpex.com

The naphthalene moiety is a common feature in many existing drugs. nih.gov Drug discovery initiatives often involve the synthesis of novel derivatives of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. nih.govrsc.org The versatility of this compound as a synthetic intermediate facilitates such initiatives, enabling the exploration of new chemical space for potential drug candidates. chemimpex.com

Design and Synthesis of Bioactive Analogues

The design and synthesis of bioactive analogues of this compound are central to medicinal chemistry programs. smolecule.comnih.govrsc.org The synthesis process often involves modifying the core structure to enhance biological activity and selectivity. nih.govrsc.org

One common synthetic route to this compound itself is the reduction of 4-bromonaphthalene-1-carboxylic acid using reagents like borane (B79455) in tetrahydrofuran (B95107). chemicalbook.com This provides a key intermediate for further derivatization.

The synthesis of bioactive analogues can involve several strategies:

Modification of the Hydroxymethyl Group: The alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or converted to esters and ethers to explore different interactions with biological targets.

Substitution on the Naphthalene Ring: The bromine atom can be replaced by other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new structural diversity. frontiersin.org

Building Complex Heterocyclic Systems: The naphthalene core can be fused or linked to various heterocyclic rings, such as triazoles, thiazines, and furans, which are known to be present in many biologically active molecules. nih.govnih.govresearchgate.net

For example, a four-layer folding framework was designed and synthesized using Suzuki-Miyaura cross-coupling of a double-layer diboronic ester with a 1-bromo-naphth-2-yl phosphine (B1218219) oxide. frontiersin.org In another instance, naphthalene-1,4-dione analogues were synthesized with the aim of improving potency and cancer-cell specificity. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to develop more potent and selective drugs.

For the derivatives of this compound, SAR studies have provided valuable insights. For example, in the study of naphthalene-substituted triazole spirodienones, it was found that the introduction of a carbonyl group on the 3-position of the spirodienone ring increased antitumor activity. nih.gov Furthermore, the nature of the aromatic ring at the R1 position of the 1,2,4-triazole (B32235) significantly influenced anticancer activity. nih.gov

In the development of 2-(furan-2-yl)naphthalen-1-ol derivatives, SAR studies revealed that both the A-ring and D-ring of the parent compound, neo-tanshinlactone, were important for maintaining biological activity. nih.gov Interestingly, opening the C-ring through hydrolysis of the ester bond did not diminish the desired biological activity, leading to the discovery of a new class of active compounds. nih.gov

Similarly, for naphthalene-1,4-dione analogues, SAR studies explored the replacement of a morpholine (B109124) chain with various functional groups and the modification of the 1,4-naphthoquinone (B94277) into a naphthoimidazole to increase rigidity and improve selectivity. nih.gov

Contributions to Materials Science and Organic Electronics

Integration into Advanced Polymer Architectures

(4-Bromonaphthalen-1-yl)methanol serves as a key monomer for the creation of advanced polymer architectures with desirable optical and thermal properties. The presence of the bulky and aromatic naphthalene (B1677914) unit, combined with the heavy bromine atom, contributes to polymers with high refractive indices (RI). nih.govdoi.org High refractive index polymers are crucial components in various optical and optoelectronic applications, including advanced display devices, optical adhesives, and encapsulants for organic light-emitting diodes (OLEDs). ambeed.com

For instance, polymers incorporating naphthalene and sulfur moieties have demonstrated the potential to achieve high refractive indices. doi.orgresearchgate.net The incorporation of this compound into polymer structures, such as polyurethanes or polyesters, can be achieved through the reaction of its hydroxyl group. mdpi.com The resulting polymers can exhibit enhanced thermal stability and specific optical characteristics due to the rigid naphthalene core.

Table 1: Polymer Architectures Incorporating Naphthalene Moieties and Their Properties

Polymer TypeMonomersKey PropertiesPotential Applications
Hyperbranched Poly(vinylsulfide)s1,3,5-Tris(naphthalylethynyl) benzene (B151609), 1,4-DithiolbenzeneHigh Refractive Index (up to 1.7839), High Thermal Stability (Td5% up to 420 °C), Excellent Solution ProcessabilityHigh Refractive Index Polymeric Materials (HRIP) for OLEDs
Sulfur-Containing PolymersBromoalkynes, DithiophenolsHigh Refractive Index (up to 1.8433 at 589 nm), Excellent Optical TransparencyOptical Waveguides
PolyimidesNaphthalene-containing diamines and dianhydridesHigh Refractive Index (~1.7), Good Thermal and Mechanical PropertiesOptical Device Applications

Role in the Development of Specialty Coatings

The integration of this compound and its derivatives into coating formulations can significantly enhance their performance characteristics. smolecule.com The naphthalene group can improve the thermal resistance and mechanical strength of the coating, while the bromine atom can impart flame retardant properties. Furthermore, the ability to functionalize the molecule allows for the tuning of surface properties, such as hydrophobicity and adhesion.

In the realm of protective coatings, particularly for harsh environments, materials with high crosslinking densities are preferred for their chemical and solvent resistance. dtu.dk While this compound itself is not a typical resin component, its derivatives can be designed to be incorporated into epoxy or polyurethane coating systems. For example, by converting the hydroxyl group to an epoxy or isocyanate reactive group, the naphthalene moiety can be integrated into the crosslinked network, potentially improving the barrier properties and durability of the coating. The degradation of protective coatings by aggressive solvents like methanol (B129727) is a significant concern, and the incorporation of robust aromatic units like naphthalene can mitigate such effects. dtu.dk

Applications in Organic Electronic Devices

The favorable electronic properties of naphthalene-containing compounds make them attractive for use in organic electronic devices. smolecule.com this compound serves as a precursor for the synthesis of materials used in various layers of these devices. smolecule.com

In OLEDs, materials with high thermal stability and appropriate energy levels are crucial for achieving high efficiency and long operational lifetimes. rsc.org Hole-transporting materials (HTMs) play a vital role in facilitating the injection and transport of positive charge carriers (holes). rsc.orgnih.gov Derivatives of this compound can be synthesized to function as HTMs. mdpi.com The naphthalene core provides good thermal stability, and by attaching suitable electron-donating groups through the bromine position, the highest occupied molecular orbital (HOMO) energy level can be tuned for efficient hole injection from the anode. nih.gov The development of novel HTMs is a key area of research for advancing OLED technology. researchgate.net

Table 2: Performance of OLEDs with Novel Hole-Transporting Materials

HTMCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
TPA-2ACR55.7429.2821.59
TAPC (Reference)32.5318.5810.6

Data for a yellow phosphorescent OLED. mdpi.com

In the field of organic photovoltaics, the design of new donor and acceptor materials is critical for improving power conversion efficiencies (PCE). nih.govsigmaaldrich.com Derivatives of this compound can be explored as electron-donor materials in OPV active layers. The broad absorption and suitable energy levels of naphthalene-based conjugated polymers can contribute to efficient light harvesting and charge separation. nih.gov While fullerenes have been traditionally used as electron acceptors, recent research has focused on non-fullerene acceptors (NFAs) which offer greater tunability of their electronic properties. sigmaaldrich.com The development of novel donor polymers that are compatible with these NFAs is an active area of investigation. Semitransparent OPVs, which can be integrated into windows, are a promising application where the optical properties of the organic materials are of particular importance. doi.org

Engineering Chiral Materials and Assemblies

The synthesis of chiral materials is of great interest for applications in asymmetric catalysis, chiroptical devices, and liquid crystals. This compound, being a prochiral molecule, can be used as a starting material for the synthesis of chiral compounds. ambeed.comwiley.com The introduction of chirality can be achieved through asymmetric synthesis, leading to enantiomerically pure building blocks. nih.govwiley.com

These chiral building blocks can then be used to construct more complex chiral structures, such as chiral liquid crystals or polymers with helical conformations. researchgate.net The induction of chirality in liquid crystal phases by a chiral dopant is quantified by its helical twisting power (HTP). While direct studies on this compound as a chiral dopant are not widely reported, its derivatives with defined stereochemistry could potentially be used for this purpose. The synthesis of chiral fulleropyrrolidines, for example, demonstrates the use of asymmetric cycloaddition reactions with chiral building blocks to create new materials. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons). In a typical ¹H NMR spectrum of (4-Bromonaphthalen-1-yl)methanol, distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group are expected.

The aromatic region would display a complex pattern of signals due to the protons on the naphthalene (B1677914) ring system. The protons on the brominated ring and the adjacent ring will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their proximity to the bromine atom and the hydroxymethyl group. The integration of these signals would correspond to the number of protons in each unique environment. The two protons of the methylene group (-CH₂OH) would likely appear as a singlet or a doublet, depending on the solvent and its ability to exchange with the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be highly variable.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.2-7.5m-6HAr-H
~5.0s-2H-CH₂-
~2.5 (broad)s-1H-OH

Note: This table is a representation of expected values and may not reflect actual experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show several signals in the aromatic region (typically δ 120-140 ppm) corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, as would the carbons of the fused ring system. The carbon atom of the methylene group (-CH₂OH) would appear at a higher field (lower chemical shift) compared to the aromatic carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~140-120Aromatic C
~65-CH₂OH

Note: This table is a representation of expected values and may not reflect actual experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H bond of the alcohol, the C-H bonds of the aromatic ring and the methylene group, the C=C bonds of the aromatic system, and the C-Br bond.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹, while the C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would be observed in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Hypothetical IR Absorption Data for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic (CH₂)
1600-1500C=C stretchAromatic ring
~1400C-O stretchAlcohol
~600-500C-Br stretchAlkyl halide

*Note: This table is a representation of expected values and may

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of (4-Bromonaphthalen-1-yl)methanol. These calculations can determine the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

Key parameters derived from these calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution and identifies electron-rich and electron-poor regions. For this compound, the oxygen atom of the methanol (B129727) group and the bromine atom are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be electron-deficient and thus a site for nucleophilic interaction.

While specific DFT studies on this compound are not widely published, the electronic properties can be inferred from calculations on related molecules. For instance, the naphthalene (B1677914) core provides a delocalized π-electron system. The bromine atom, being highly electronegative, and the hydroxyl group both influence the electronic landscape of the aromatic system through inductive and resonance effects. The presence of the bromine atom can enhance the lipophilicity of the compound, which may influence its interaction with biological targets. smolecule.com

Table 1: Illustrative Data from Quantum Chemical Calculations This table presents the type of data that would be obtained from DFT calculations for this compound. The values are hypothetical and for illustrative purposes.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net While no specific QSAR models for this compound are publicly available, the methodology can be described. Such models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

To develop a QSAR model, a dataset of structurally related compounds with known activities is required. For bromonaphthalene derivatives, this could be, for example, their anti-cancer or anti-inflammatory properties. smolecule.comnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors, and lipophilicity descriptors (like LogP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govcmu.ac.th A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules. For this compound, descriptors related to its size, shape, and electronic properties would be key inputs for such a model.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorInformation Encoded
ElectronicLUMO EnergyElectron accepting ability, reactivity with nucleophiles.
StericMolecular VolumeThe size and shape of the molecule.
LipophilicityLogPThe partitioning of the molecule between an oily and an aqueous phase.
TopologicalWiener IndexThe branching of the molecular skeleton.

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not rigid. The primary source of conformational flexibility is the rotation around the single bond connecting the hydroxymethyl group (-CH2OH) to the naphthalene ring. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers between different conformations.

The rotation of the hydroxymethyl group is subject to steric hindrance from the adjacent hydrogen atom on the naphthalene ring. Theoretical calculations can map the potential energy surface as a function of the dihedral angle of this rotation. This would reveal the most stable (lowest energy) conformations and the energy required to rotate from one stable conformation to another, known as the rotational barrier. Understanding these conformational preferences is important as the biological activity of a molecule can be highly dependent on its three-dimensional shape. For the related naphthalen-1-yl-methanol, the molecule is nearly planar, with the exception of the OH group. nih.gov

Table 3: Hypothetical Conformational Energy Profile for this compound This table illustrates the type of information obtained from a conformational analysis.

Dihedral Angle (H-C-C-O)Relative Energy (kcal/mol)Conformation
2.5Eclipsed (Transition State)
60°0.0Staggered (Stable Conformer)
120°2.3Eclipsed (Transition State)
180°0.2Staggered (Stable Conformer)

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets, often showing good agreement with experimental data, especially when solvent effects are considered. nih.govgithub.io Machine learning-based approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the structural elucidation of the molecule.

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data This table shows how predicted spectroscopic data would be compared with experimental values for structural verification. The values are hypothetical.

NucleusPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
H (on -CH₂OH)4.84.9
H (on C2)7.57.6
Vibrational Mode Predicted IR Frequency (cm⁻¹) Experimental IR Frequency (cm⁻¹)
O-H Stretch34503400
C-Br Stretch650645

Future Research Trajectories and Interdisciplinary Opportunities

Novel Synthetic Methodologies for Enhanced Sustainability

Current synthesis of (4-Bromonaphthalen-1-yl)methanol often involves the reduction of 4-bromonaphthalene-1-carboxylic acid using reagents like borane (B79455) in tetrahydrofuran (B95107) (THF). smolecule.comchemicalbook.com While effective, future research is increasingly focused on developing more sustainable synthetic routes that align with the principles of green chemistry. ijsetpub.com

Key research directions include:

Catalytic Reduction: Investigating the use of heterogeneous or homogeneous catalysts for the reduction of the carboxylic acid precursor. This could involve earth-abundant metal catalysts or biocatalysts (enzymes), which can enhance reaction selectivity, reduce energy consumption, and minimize waste compared to stoichiometric borane reagents. ijsetpub.com

Greener Solvents and Reagents: Exploring alternatives to traditional organic solvents like THF. This could include the use of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions. The development of milder and more environmentally benign reducing agents is also a critical area of focus.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control, contributing to a more sustainable manufacturing process. ijsetpub.com

A comparative table of potential synthetic approaches is presented below.

MethodReagentsAdvantagesSustainability Challenges
Current Method 4-bromonaphthalene-1-carboxylic acid, Borane-THF complexHigh yield (approx. 95%) chemicalbook.comUse of hazardous/flammable reagents, solvent waste (THF)
Future: Catalytic Hydrogenation 4-bromonaphthalene-1-carbaldehyde, H₂, Metal Catalyst (e.g., Pd, Pt, Ru)Atom economy, cleaner processRequires specialized high-pressure equipment
Future: Biocatalysis 4-bromonaphthalene-1-carbaldehyde, Alcohol Dehydrogenase, CofactorHigh selectivity, mild conditions, biodegradable catalystEnzyme stability and cost, cofactor regeneration

Targeted Drug Design and Delivery Systems

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. smolecule.com this compound serves as a key starting material for creating libraries of novel derivatives for drug discovery programs, particularly in oncology. smolecule.comchemimpex.com

Future research trajectories in this domain involve:

Structure-Based Drug Design: Utilizing the three-dimensional structures of therapeutic targets, such as enzymes or receptors, to design specific inhibitors. nih.gov The bromine atom and hydroxyl group of this compound can be strategically modified to optimize binding affinity and selectivity for a target's active site. nih.gov For instance, the bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance drug-target binding.

Fragment-Based Drug Discovery: Using the this compound core as a molecular fragment to probe the binding sites of proteins. Hits identified through fragment screening can then be grown or linked to develop more potent lead compounds.

Prodrug and Hybrid Drug Development: Modifying the hydroxyl group to create prodrugs with improved pharmacokinetic properties, such as enhanced bioavailability or targeted release. nih.gov Another strategy is the creation of hybrid molecules by linking the naphthalenic moiety to another known pharmacophore to achieve synergistic effects or a multi-target mechanism of action. nih.govnih.gov

Advanced Functional Materials with Tailored Properties

The inherent electronic and photophysical properties of the brominated naphthalene core make this compound an attractive precursor for advanced functional materials. chemimpex.com Its derivatives have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). chemimpex.com

Future interdisciplinary research can focus on:

Organic Light-Emitting Diodes (OLEDs): Synthesizing novel emitters or host materials derived from this compound. The rigid naphthalene structure can enhance thermal stability, while modification of the bromo and hydroxyl positions allows for the fine-tuning of emission colors and quantum efficiencies. Research into thermally activated delayed fluorescence (TADF) materials is a particularly promising avenue. chemrxiv.org

Fluorescent Probes and Sensors: Developing chemosensors for the detection of specific analytes. The naphthalene unit can act as a fluorophore, and functionalization via the hydroxyl or bromo groups can introduce specific recognition sites, leading to changes in fluorescence upon binding to a target molecule or ion. chemimpex.com

Specialty Polymers and Coatings: Incorporating the this compound moiety into polymer backbones or as a pendant group to create materials with enhanced thermal stability, refractive index, or flame-retardant properties. chemimpex.com

Catalyst Development and Green Chemistry Applications

While often viewed as a synthetic intermediate, this compound and its derivatives hold significant potential in the field of catalysis and green chemistry. ijsetpub.comresearchgate.net

Promising areas for future investigation include:

Substrates for Catalyst Evaluation: The bromine atom makes the molecule an ideal substrate for testing the efficacy and scope of new catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.gov These reactions are fundamental tools in modern organic synthesis.

Organocatalysis: Developing derivatives of this compound that can function as metal-free organocatalysts. The aromatic system and functional groups could be engineered to activate substrates through non-covalent interactions like hydrogen bonding or π-π stacking.

Q & A

Q. What are the standard synthetic routes for preparing (4-Bromonaphthalen-1-yl)methanol?

The compound is typically synthesized via the reduction of 4-bromo-1-naphthoic acid. In one method, 4-bromo-1-naphthoic acid is treated with borane-tetrahydrofuran (BH₃·THF) in THF, followed by hydrolysis to yield the alcohol. This procedure achieves a 90% yield, with purification via silica gel chromatography . Alternative approaches may use sodium borohydride or lithium aluminum hydride, but BH₃·THF is preferred for its selectivity and milder conditions.

Q. How is this compound characterized in research settings?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR (CDCl₃): Peaks at δ 8.35 (d, J = 8.0 Hz), 8.26 (d, J = 8.0 Hz), and 3.93 (s, 2H) confirm the naphthalene core and methylene group .
  • HRMS : A calculated m/z of 292.0695 for [M + H]⁺ matches experimental data, validating molecular identity .

Advanced Research Questions

Q. How is this compound functionalized for use in complex reactions?

The hydroxyl group can be protected or derivatized to enhance reactivity. For instance:

  • Silylation : Reaction with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) with imidazole yields the silyl-protected derivative, enabling further coupling reactions .
  • Chlorination : Thionyl chloride (SOCl₂) converts the alcohol to the corresponding chloride, which participates in Pd-catalyzed dearomative three-component reactions with diazo compounds and allylborates .

Q. What role does this compound play in catalytic cross-coupling reactions?

The bromine substituent facilitates palladium-catalyzed coupling. In a three-component reaction, the chloride derivative (generated via SOCl₂) reacts with diazo compounds and allylborates under Pd catalysis to form polycyclic structures. Key steps include oxidative addition of the C–Br bond to Pd(0) and subsequent migratory insertion .

Q. How do researchers address contradictions in reaction yields or analytical data?

Discrepancies in yields (e.g., 68% in multi-step reactions vs. 90% in direct synthesis) are analyzed by optimizing parameters such as:

  • Catalyst loading : Higher Pd concentrations may improve efficiency but risk side reactions.
  • Temperature control : Exothermic steps (e.g., BH₃·THF reduction) require strict cooling to prevent decomposition . Divergent NMR data (e.g., coupling constants) are resolved by verifying solvent effects, purity, and spectrometer calibration .

Emerging and Methodological Considerations

Q. Are there environmental concerns associated with this compound?

Current studies lack ecotoxicological data, but brominated aromatics generally pose bioaccumulation risks. Mitigation strategies include:

  • Green solvents : Replacing dichloromethane with cyclopentyl methyl ether (CPME) in silylation .
  • Biocatalysis : Exploring enzymatic reductions to minimize hazardous reagents .

Q. What future research directions are suggested for this compound?

  • Catalytic diversification : Investigating nickel- or copper-catalyzed couplings to reduce reliance on palladium .
  • Structure-activity relationships (SAR) : Modifying the naphthalene core to study electronic effects on reactivity .
  • Biomedical applications : Screening derivatives for antimicrobial or anticancer activity, leveraging the bromine atom’s role in target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.